![molecular formula C25H25N3O4 B6567022 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921824-83-1](/img/structure/B6567022.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is 431.18450629 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AKOS021680730 exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanisms of action and potential as a targeted therapy for specific cancer types .
- Inflammation plays a crucial role in various diseases. AKOS021680730 has demonstrated anti-inflammatory effects by modulating key pathways involved in immune responses. Researchers are exploring its potential in treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- The compound’s unique chemical structure suggests possible neuroprotective effects. Studies have investigated its impact on neuronal health, synaptic plasticity, and neurodegenerative diseases. Researchers are particularly interested in its potential for Alzheimer’s and Parkinson’s disease management .
- AKOS021680730 may influence cardiovascular health. It has been studied for its vasodilatory effects, potential to reduce blood pressure, and impact on endothelial function. Researchers aim to uncover its role in preventing cardiovascular diseases and improving overall heart health .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, is a significant health concern. Preliminary studies suggest that AKOS021680730 might regulate glucose metabolism, lipid profiles, and adipose tissue function. Researchers are investigating its potential as an adjunct therapy for diabetes and metabolic disorders .
- The compound’s intricate structure makes it an attractive target for chemical biology and drug design. Researchers explore its interactions with cellular proteins, receptors, and enzymes. By understanding these interactions, they can design novel derivatives or optimize existing drugs for better efficacy and reduced side effects .
Anticancer Potential
Anti-inflammatory Activity
Neuroprotective Properties
Cardiovascular Applications
Metabolic Syndrome and Diabetes Research
Chemical Biology and Drug Design
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-6-4-7-19(14-17)16-28-20-8-5-12-26-23(20)24(29)27(25(28)30)13-11-18-9-10-21(31-2)22(15-18)32-3/h4-10,12,14-15H,11,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZRMZHUSUVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenethyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.